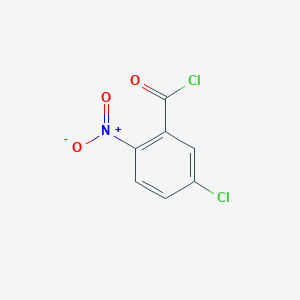
5-Chloro-2-nitrobenzoyl chloride
概要
説明
5-Chloro-2-nitrobenzoyl chloride: is an organic compound with the molecular formula C7H3Cl2NO3 and a molecular weight of 220.01 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the fifth position and a nitro group at the second position. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-nitrobenzoyl chloride typically involves the chlorination of 5-chloro-2-nitrobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process can be summarized as follows :
Starting Material: 5-Chloro-2-nitrobenzoic acid.
Reagent: Thionyl chloride (SOCl2).
Reaction Conditions: The reaction is usually conducted under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the reaction flask. This ensures complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to handle the reagents and products. The reaction is carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 5-Chloro-2-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-chloro-2-nitrobenzoic acid and hydrochloric acid (HCl).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.
Hydrolysis: Water or aqueous solutions under ambient conditions.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
5-Chloro-2-aminobenzoyl chloride: from reduction.
5-Chloro-2-nitrobenzoic acid: from hydrolysis.
科学的研究の応用
5-Chloro-2-nitrobenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: The compound is involved in the synthesis of drugs with anti-inflammatory, antibacterial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 5-Chloro-2-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, contributing to the compound’s versatility in synthesis .
Molecular Targets and Pathways:
Nucleophilic Attack: The acyl chloride group is susceptible to nucleophilic attack, forming amides, esters, and other derivatives.
Redox Reactions: The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.
類似化合物との比較
2-Chloro-5-nitrobenzoyl chloride: Similar structure but with different substitution pattern.
4-Nitrobenzoyl chloride: Lacks the chlorine substituent, leading to different reactivity.
2-Nitrobenzoyl chloride: Lacks the chlorine substituent, affecting its chemical properties.
Uniqueness: 5-Chloro-2-nitrobenzoyl chloride is unique due to the presence of both chlorine and nitro substituents on the benzene ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis. The chlorine atom increases the electrophilicity of the acyl chloride group, while the nitro group provides additional sites for chemical modification .
特性
IUPAC Name |
5-chloro-2-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUYCUXFKGUOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369086 | |
| Record name | 5-chloro-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41994-44-9 | |
| Record name | 5-chloro-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




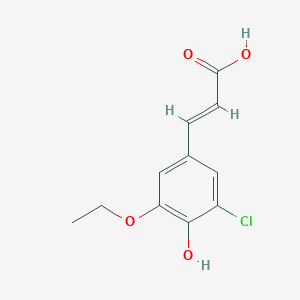
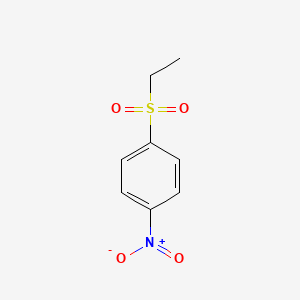
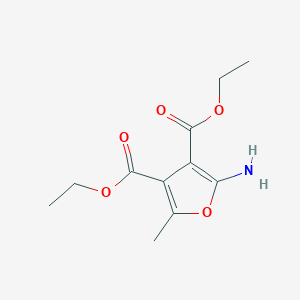
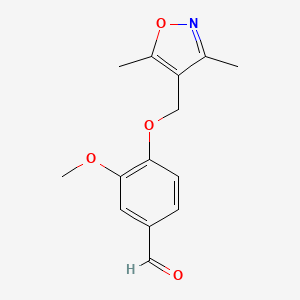
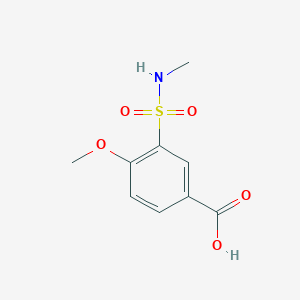


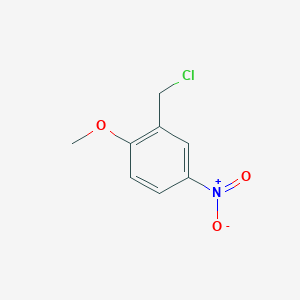
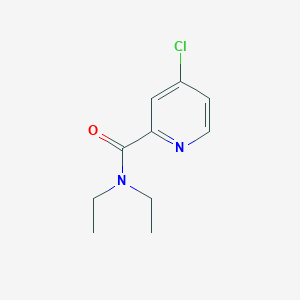
![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)
